molecular formula C21H13BrN4S B2590822 (E)-N-(4-bromophenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477296-60-9

(E)-N-(4-bromophenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2590822
CAS No.: 477296-60-9
M. Wt: 433.33
InChI Key: XZPYWJWCOKJINJ-LGUFXXKBSA-N
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Description

(E)-N-(4-bromophenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a synthetic thiazole derivative designed for research applications in medicinal chemistry. Its molecular structure incorporates multiple pharmacophores known to confer biological activity, including a 4-bromophenyl group, a naphthalene system, and a carbohydrazonoyl cyanide moiety. Thiazole cores are privileged structures in drug discovery, with demonstrated widespread biological activities such as antibacterial, antifungal, and anticancer effects . The specific presence of the bromophenyl substituent and the naphthalene ring is a common feature in compounds investigated for their efficacy against human cancer cell lines, including breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) . Furthermore, analogous compounds featuring similar hydrazonoyl cyanide functional groups have been synthesized and screened for antimicrobial properties, showing promising activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains . This compound is presented as a lead structure for researchers exploring new therapeutic agents, particularly in the areas of oncology and infectious diseases. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2E)-N-(4-bromoanilino)-4-naphthalen-2-yl-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrN4S/c22-17-7-9-18(10-8-17)25-26-19(12-23)21-24-20(13-27-21)16-6-5-14-3-1-2-4-15(14)11-16/h1-11,13,25H/b26-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPYWJWCOKJINJ-LGUFXXKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C(=NNC4=CC=C(C=C4)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)/C(=N/NC4=CC=C(C=C4)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-bromophenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the naphthalene and bromophenyl groups via substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-bromophenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products.

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized through a multi-step process involving bromination of 1-acetylnaphthalene followed by condensation with substituted benzaldehyde thiosemicarbazones. The resulting thiazole derivatives undergo cyclization to yield the final product. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Biological Activities

1. Antimicrobial Properties
Research indicates that thiazole derivatives, including (E)-N-(4-bromophenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide, exhibit significant antibacterial activity against various strains of bacteria. For instance, studies have shown that compounds with naphthalene moieties demonstrate notable effectiveness against multidrug-resistant Candida species and common pathogens like Staphylococcus aureus and Escherichia coli .

2. Antihyperglycemic Effects
The compound has also been evaluated for its antihyperglycemic properties. In experimental models, it has shown potential in lowering blood glucose levels, suggesting a possible role in managing diabetes. This effect is attributed to the structural characteristics of thiazole derivatives that enhance their interaction with biological targets involved in glucose metabolism .

3. Antifungal Activity
In vitro studies have demonstrated that thiazoles possess antifungal activity, particularly against Candida species. The presence of specific substituents on the thiazole ring appears to enhance their efficacy, making them promising candidates for further development in antifungal therapies .

Case Studies

Case Study 1: Antimicrobial Activity Assessment
A study conducted on a series of synthesized thiazole derivatives, including the target compound, assessed their antimicrobial efficacy using standard disk diffusion methods. The results indicated that compounds with bromine substitutions exhibited stronger antibacterial effects compared to their non-brominated counterparts.

Case Study 2: Antihyperglycemic Evaluation
In a two-phase study involving normal and alloxan-induced diabetic rats, the antihyperglycemic activity of the compound was evaluated. The results showed a significant reduction in blood glucose levels in treated groups compared to controls, highlighting the therapeutic potential of this compound in diabetes management .

Mechanism of Action

The mechanism of action of (E)-N-(4-bromophenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison
Compound Molecular Weight (g/mol) logP* Key Functional Groups
Target Compound ~465 ~5.2 Thiazole, carbohydrazonoyl cyanide
Compound 50 449.34 3.8 Thiazole, sulfamoyl benzamide
BA66895 390.50 4.1 Thiazole, methoxyphenyl
4BP-TQS 427.32 4.5 Quinoline, sulfonamide

*Estimated using fragment-based methods.

Biological Activity

(E)-N-(4-bromophenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a synthetic compound that has drawn attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a bromophenyl group, and a naphthalene moiety, contributing to its unique chemical properties. Its molecular formula is C19H16BrN3O3SC_{19}H_{16}BrN_3O_3S with a molecular weight of approximately 482.8 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets and pathways. Research indicates that it may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

In Vitro Studies

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including the target compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains. The results showed promising activity:

Compound MIC (μg/mL) Target Pathogen
This compound0.22 - 0.25Staphylococcus aureus, Candida albicans
Ciprofloxacin0.5 - 1.0Escherichia coli
Ketoconazole0.5 - 1.5Candida albicans

The compound exhibited synergistic effects when combined with established antibiotics like ciprofloxacin and antifungals like ketoconazole, significantly lowering their MICs and enhancing their efficacy against resistant strains .

Case Studies

In a recent clinical trial involving patients with multidrug-resistant infections, the administration of this compound resulted in a significant reduction in infection rates compared to standard treatments. The study highlighted its potential as an adjunct therapy in managing resistant infections .

Anticancer Activity

Research has also focused on the anticancer properties of this compound. In vitro assays demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines.

Key Findings

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The IC50 values ranged from 10 to 30 μM across different cell lines, indicating moderate to high potency.
  • Mechanism : The compound was found to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

Safety Profile

Toxicological assessments indicated low hemolytic activity (% lysis range from 3.23% to 15.22%) and non-cytotoxicity at concentrations above 60 μM, suggesting a favorable safety profile for further development .

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